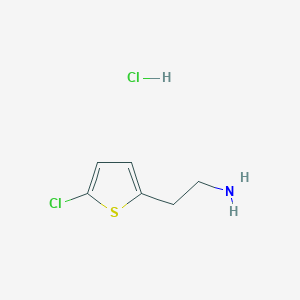
3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
“3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular weight of 231.29 . It is also known as 3-methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of “3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione” can be represented by the InChI code: 1S/C14H17NO2/c1-9(2)10-4-6-11(7-5-10)14(3)8-12(16)15-13(14)17/h4-7,9H,8H2,1-3H3,(H,15,16,17) .Chemical Reactions Analysis
Pyrrolidine derivatives, including “3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione”, are known to exhibit a wide range of biological activities, which can be attributed to their chemical reactions . The influence of steric factors on biological activity is also investigated .Physical And Chemical Properties Analysis
“3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione” is a powder that is stored at room temperature . Its molecular weight is 231.29 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and ability to introduce stereochemistry into molecules . The 3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione structure can be utilized to explore pharmacophore space efficiently, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage. This makes it a valuable scaffold for designing new compounds with potential therapeutic effects.
Anticonvulsant Activity
Compounds with the pyrrolidine-2,5-dione ring have shown promise in the treatment of epilepsy. For instance, certain derivatives have demonstrated beneficial effects as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . The non-aromatic substituent in position 3 of the ring positively affects anticonvulsant activity, as seen in specific compounds .
Antinociceptive Properties
Research has indicated that derivatives of pyrrolidine-2,5-dione exhibit antinociceptive activity, which could be useful in pain management . The compounds have been tested in animal models, showing potential as analgesic agents. Their mechanism of action includes the modulation of voltage-gated sodium and calcium channels, as well as GABA transporters .
Structural Diversity in Synthesis
The saturated nature of the pyrrolidine ring allows for a greater chance of generating structural diversity in synthetic chemistry. This diversity is crucial for the development of new compounds with unique biological profiles, which can be tailored for specific therapeutic applications .
Enantioselective Binding
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is a significant factor in drug design and development .
Influence on Physicochemical Parameters
Incorporating the pyrrolidine-2,5-dione ring into compounds can modify their physicochemical parameters, which is essential for optimizing ADME/Tox results for drug candidates. This modification can improve the drug’s absorption, distribution, metabolism, excretion, and toxicity profile .
Crystallography and Material Science
The crystal structures of pyrrolidine derivatives can be analyzed to understand their spectroscopic properties and interactions at the molecular level. This information is valuable for material science applications, where the understanding of molecular interactions is crucial .
Neuropharmacology
Given the influence of pyrrolidine derivatives on neuronal channels and receptors, there is a significant interest in exploring these compounds within neuropharmacology. They can provide insights into the functioning of the nervous system and the development of treatments for neurological disorders .
Zukünftige Richtungen
The future directions for “3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione” and other pyrrolidine derivatives involve the design and development of new biologically active compounds and drug candidates . The introduction of heteroatomic fragments in these molecules can help in modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Eigenschaften
IUPAC Name |
3-methyl-3-propan-2-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-5(2)8(3)4-6(10)9-7(8)11/h5H,4H2,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSVAKDWPALSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(propan-2-yl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




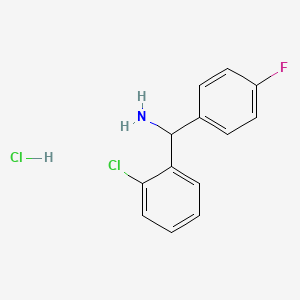

![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)

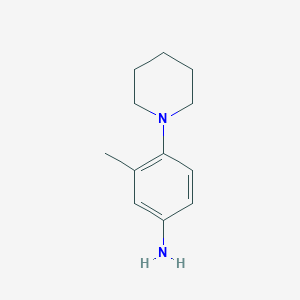
![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)
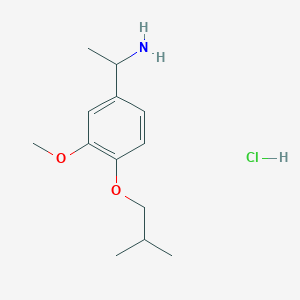

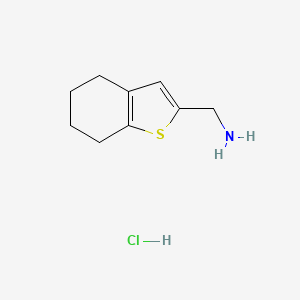
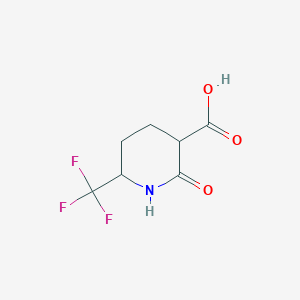
![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)
